molecular formula C9H8FN3S B2564201 5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine CAS No. 1697966-01-0

5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine

Cat. No. B2564201
CAS RN: 1697966-01-0
M. Wt: 209.24
InChI Key: HAVATYMUYCWUSX-UHFFFAOYSA-N
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Description

“Bis((5-fluoropyridin-3-yl)methyl)amine” is a versatile building block used in synthesis . It has a molecular formula of C12H11F2N3 and a molecular weight of 235.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11F2N3/c13-11-1-9(5-16-7-11)3-15-4-10-2-12(14)8-17-6-10/h1-2,5-8,15H,3-4H2 .


Physical And Chemical Properties Analysis

“Bis((5-fluoropyridin-3-yl)methyl)amine” has a predicted boiling point of 327.9±37.0 °C and a predicted density of 1.260±0.06 g/cm3 . It should be stored at 2-8°C .

Scientific Research Applications

Spectroscopic Characterization and Molecular Structure

The spectroscopic features and molecular structure of related thiazole compounds have been extensively studied. For instance, the compound 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine was characterized through single-crystal X-ray analysis and vibrational spectroscopy, revealing its existence in the amino tautomeric form in the solid state. These findings are complemented by DFT and TD-DFT calculations, providing insights into the structural and spectroscopic properties of such compounds (Al-Harthy et al., 2019).

Synthesis and Biological Activities

Thiazole derivatives, including compounds similar to "5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine," have been synthesized and evaluated for various biological activities. A study on the synthesis of thiazole clubbed pyrazole derivatives as apoptosis inducers and anti-infective agents showed that some of these compounds exhibit significant biological activities, including antibacterial and antimalarial effects (Bansal et al., 2020).

Fluorescence Studies and Molecular Aggregation

Research on the fluorescence effects of bio-active compounds related to thiazoles has highlighted the impact of molecular aggregation and amino group position on fluorescence properties. These studies provide valuable information for the development of fluorescence-based applications (Matwijczuk et al., 2018).

Noncovalent Interactions and Crystallographic Analysis

Quantitative assessments of noncovalent interactions in N-substituted thiazole derivatives have been performed using crystallographic and QTAIM analysis. These studies offer insights into the stabilization mechanisms of such compounds and their potential applications in materials science and pharmacology (El-Emam et al., 2020).

Safety and Hazards

This compound has been classified as Acute Tox. 3 Oral . The safety information pictograms indicate that it is harmful if swallowed (GHS07). The precautionary statements include P301 + P330 + P331 + P310, which suggest that if swallowed: rinse mouth, do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician .

properties

IUPAC Name

5-[(5-fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3S/c10-7-1-6(3-12-4-7)2-8-5-13-9(11)14-8/h1,3-5H,2H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVATYMUYCWUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CC2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine

CAS RN

1697966-01-0
Record name 5-[(5-fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine
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